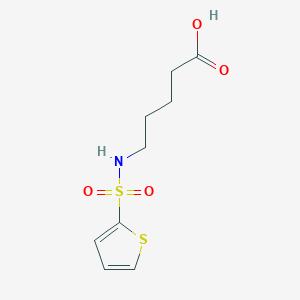

![molecular formula C8H10N2O2S B1445092 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide CAS No. 20277-06-9](/img/structure/B1445092.png)

2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide

Übersicht

Beschreibung

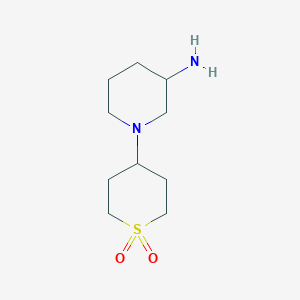

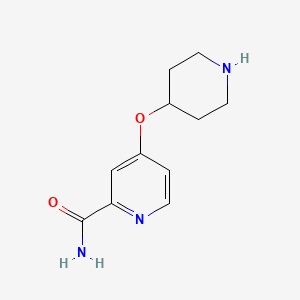

2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide, also known as HSAA, is an organic compound with the molecular formula C8H10N2O2S . It has a molecular weight of 198.24 .

Synthesis Analysis

A series of compounds similar to 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity evaluation . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Molecular Structure Analysis

The molecular structure of 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide and its derivatives have been explored for their anti-inflammatory properties. Notably, compounds synthesized from this molecule showed moderate to considerable anti-inflammatory activity, as observed in studies involving carrageenan-induced rat hind paw edema method. Such findings highlight the potential of these compounds in contributing to the development of new anti-inflammatory agents (Manjula et al., 2011).

Antimicrobial and Antifungal Activities

Compounds derived from 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide have been synthesized and characterized for their biological potency, including antimicrobial and antifungal activities. Some of these synthesized compounds demonstrated appreciable antimicrobial, MIC (Minimum Inhibitory Concentration), and antioxidant activity, indicating their potential as agents in the treatment and management of various infectious diseases (Fathima et al., 2022).

Fungicidal Activities

The compound has also been used to create acetohydrazone-containing derivatives which have shown promising fungicidal activities. In particular, certain derivatives displayed lower EC50 values than commercial fungicides, suggesting high efficacy in controlling fungal pathogens in agricultural settings (Chen et al., 2009).

Antioxidant Properties

Synthesis of certain derivatives from 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide led to compounds with significant antioxidant abilities. These compounds have shown higher antioxidant potential than standard controls, indicating their possible application in preventing oxidative stress-related damage (Šermukšnytė et al., 2022).

Corrosion Inhibition

Hydroxy acetophenone derivatives of 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide have been synthesized and investigated as corrosion inhibitors. Studies involving a range of electrochemical and microscopic techniques revealed these compounds' effectiveness in protecting metal surfaces from corrosion, marking their significance in industrial applications (Singh et al., 2021).

Wirkmechanismus

The anticonvulsant activity of compounds similar to 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide was assessed using the 6 Hz psychomotor seizure test . These compounds have also exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .

Eigenschaften

IUPAC Name |

2-(2-hydroxyphenyl)sulfanylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-10-8(12)5-13-7-4-2-1-3-6(7)11/h1-4,11H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSXRHPYSXXMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)SCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1445016.png)

![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)

![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)